molecular formula C12H24N2O B1419132 Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine CAS No. 885951-13-3

Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine

Cat. No. B1419132
CAS RN: 885951-13-3
M. Wt: 212.33 g/mol
InChI Key: NNOWKUNCHNLIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP or MPTP hydrochloride and is used as a precursor for the synthesis of other chemical compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine is a key intermediate in synthesizing various complex molecules. For instance, it is used in the preparation of premafloxacin, an antibiotic targeted at veterinary pathogens. The synthesis involves asymmetric Michael addition and stereoselective alkylation steps (Fleck, Mcwhorter, DeKam & Pearlman, 2003).
  • This compound is also integral in the synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones, showcasing its versatility in creating complex chemical structures (Melekhina et al., 2019).

Pharmacological Applications

  • In pharmacology, a derivative of this compound, PF-04447943, has been identified as a selective PDE9A inhibitor. This inhibitor exhibits promise in treating cognitive disorders and has progressed to clinical trials. It demonstrates procognitive activity and synaptic stabilization in rodent models, making it a potential therapeutic agent for diseases associated with cognitive impairment (Verhoest et al., 2012).

Methodological Advancements

  • Recent advances in methodology utilizing this compound include the development of environmentally friendly synthesis protocols. For instance, a novel synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been achieved using ultrasound-mediated condensation, enhancing efficiency and sustainability in chemical synthesis (Wang, Zou, Zhao & Shi, 2011).

properties

IUPAC Name

N-methyl-1-(oxan-4-yl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13-12(10-14-6-2-3-7-14)11-4-8-15-9-5-11/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOWKUNCHNLIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660707
Record name N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885951-13-3
Record name N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine
Reactant of Route 2
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine
Reactant of Route 3
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine
Reactant of Route 4
Reactant of Route 4
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine
Reactant of Route 5
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine
Reactant of Route 6
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.